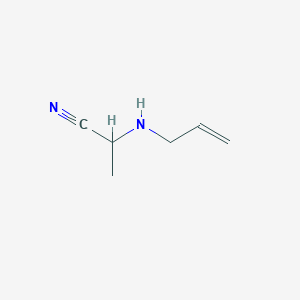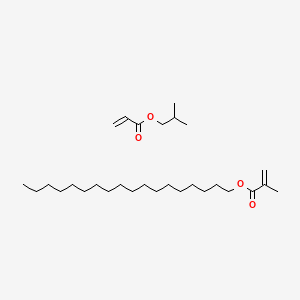
1,2,3,4-Tetramethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetramethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with four methyl groups and a phenyl group The iodide ion is associated with the positively charged pyrazolium ion, making it a salt
Preparation Methods
The synthesis of 1,2,3,4-Tetramethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often require the presence of a strong acid or base to facilitate the cyclization process. Industrial production methods may involve the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and pH, to optimize yield and purity.
Chemical Reactions Analysis
1,2,3,4-Tetramethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the pyrazolium ion back to its neutral pyrazole form. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The methyl and phenyl groups on the pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles. Halogenation and alkylation are common substitution reactions for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can introduce new functional groups onto the pyrazole ring.
Scientific Research Applications
1,2,3,4-Tetramethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural similarity to other bioactive pyrazole derivatives suggests it may have pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: It is used in the development of new materials, including polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetramethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide involves its interaction with molecular targets, such as enzymes or receptors. The positively charged pyrazolium ion can form electrostatic interactions with negatively charged sites on proteins, potentially inhibiting their activity. Additionally, the phenyl and methyl groups may enhance the compound’s binding affinity through hydrophobic interactions. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
1,2,3,4-Tetramethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide can be compared with other similar compounds, such as:
1,3,4-Oxadiazole derivatives: These compounds also have a five-membered ring structure but differ in their nitrogen and oxygen atom arrangement.
Imidazole derivatives: Imidazoles have a similar heterocyclic structure but contain two nitrogen atoms in the ring.
Tetrazole derivatives: Tetrazoles have a five-membered ring with four nitrogen atoms.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodide ion, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
51804-11-6 |
|---|---|
Molecular Formula |
C13H19IN2 |
Molecular Weight |
330.21 g/mol |
IUPAC Name |
1,2,3,4-tetramethyl-5-phenyl-1,3-dihydropyrazol-1-ium;iodide |
InChI |
InChI=1S/C13H18N2.HI/c1-10-11(2)14(3)15(4)13(10)12-8-6-5-7-9-12;/h5-9,11H,1-4H3;1H |
InChI Key |
AIMIGTYLPFMRDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C([NH+](N1C)C)C2=CC=CC=C2)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


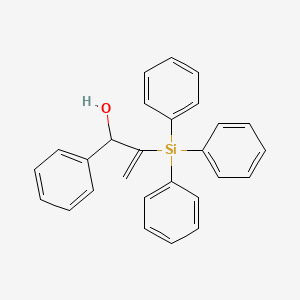
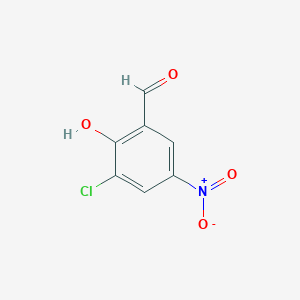
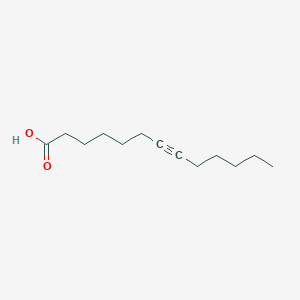

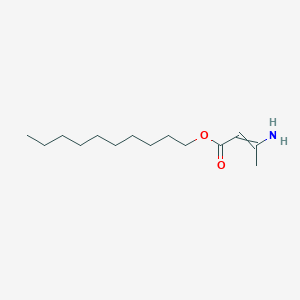
![(4S)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14643850.png)

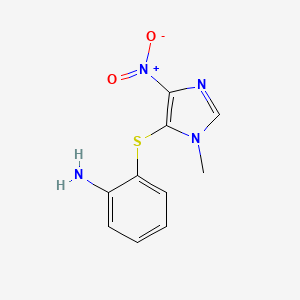
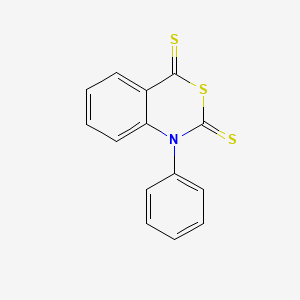
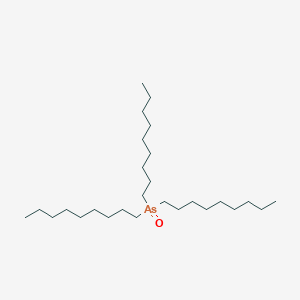

![2-[2-(6-Methoxynaphthalen-2-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14643890.png)
